H-Lys(Z)-OL
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Overview
Description
H-Lys(Z)-OL, also known as N6-Carbobenzyloxy-L-lysine, is a derivative of the amino acid lysine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the epsilon-amino group of lysine. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(Z)-OL typically involves the protection of the epsilon-amino group of lysine with a benzyloxycarbonyl (Z) group. This can be achieved through the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent at room temperature, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
H-Lys(Z)-OL undergoes various chemical reactions, including:
Oxidation: The epsilon-amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield free lysine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Oxo derivatives of lysine.
Reduction: Free lysine.
Substitution: Various protected or functionalized lysine derivatives.
Scientific Research Applications
H-Lys(Z)-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: Utilized in the design of peptide-based therapeutics and as a component in drug delivery systems.
Industry: Applied in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of H-Lys(Z)-OL involves its role as a protected lysine derivative. The benzyloxycarbonyl group protects the epsilon-amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free lysine can participate in various biochemical processes, including protein synthesis and enzyme catalysis .
Comparison with Similar Compounds
Similar Compounds
N6-Carbobenzyloxy-L-lysine: Similar in structure but with different protecting groups.
N6-Carbobenzyloxy-L-lysine methyl ester: Contains a methyl ester group in addition to the benzyloxycarbonyl group.
N6-Carbobenzyloxy-L-lysine ethyl ester: Contains an ethyl ester group in addition to the benzyloxycarbonyl group.
Uniqueness
H-Lys(Z)-OL is unique due to its specific protecting group, which provides stability and ease of deprotection. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Properties
IUPAC Name |
benzyl N-[(5S)-5-amino-6-hydroxyhexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIWOXCDTQASKH-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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